![molecular formula C11H17BO4 B1400102 3-(3-Ethoxypropoxy)phenylboronic acid CAS No. 1704066-84-1](/img/structure/B1400102.png)
3-(3-Ethoxypropoxy)phenylboronic acid
Overview
Description
3-(3-Ethoxypropoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their ability to form stable covalent complexes with sugars, amines, and other compounds containing cis-diol groups . This makes them valuable in various fields such as sensing, separation, and organic synthesis .
Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent complexes with sugars, amines, and other compounds containing cis-diol groups . This property is often utilized in Suzuki-Miyaura coupling reactions, where a boronic acid reacts with an organic halide to form a carbon-carbon bond .Scientific Research Applications
Diagnostic and Therapeutic Applications
Phenylboronic acids (PBAs) have been used in diagnostic and therapeutic applications due to their unique chemistry, particularly in interactions with sialic acid and drug delivery strategies .
Reactive Extraction
PBAs have applications in reactive extraction processes, especially in separating low concentration products through boron affinity functions .
Binding Affinity and Capacity
PBAs can be functionalized to create particles with high binding affinity and capacity for specific molecules like adenosine and catechol, which has implications in various biochemical assays .
Sensing Applications
Electropolymerised PBAs have been used for the impedimetric detection of dopamine, and co-polymers of PBA with thiophene have been utilized for the potentiometric detection of D-glucose .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura coupling reactions . This suggests that the compound might interact with transition metal catalysts such as palladium in these reactions .
Mode of Action
The mode of action of 3-(3-Ethoxypropoxy)phenylboronic acid is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid compound interacts with a transition metal catalyst, such as palladium. The reaction involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. This is followed by a transmetalation step, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
It’s known that phenylboronic acid participates in numerous cross-coupling reactions, serving as a source of a phenyl group . This suggests that 3-(3-Ethoxypropoxy)phenylboronic acid might affect pathways involving carbon-carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions, it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s known that the suzuki–miyaura coupling reactions in which boronic acids participate are generally tolerant of various functional groups and can be carried out under mild conditions . This suggests that the compound’s action might be relatively stable under a range of environmental conditions.
Safety and Hazards
Future Directions
Boronic acids, including 3-(3-Ethoxypropoxy)phenylboronic acid, have a wide range of potential applications. They are increasingly being used in the fields of sensing, separation, and organic synthesis . Future research may focus on improving the selectivity of boronic acid-based sensors and developing new applications for these versatile compounds .
properties
IUPAC Name |
[3-(3-ethoxypropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-15-7-4-8-16-11-6-3-5-10(9-11)12(13)14/h3,5-6,9,13-14H,2,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRCUWCMVYHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCOCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256194 | |
Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxypropoxy)phenylboronic acid | |
CAS RN |
1704066-84-1 | |
Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(3-ethoxypropoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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